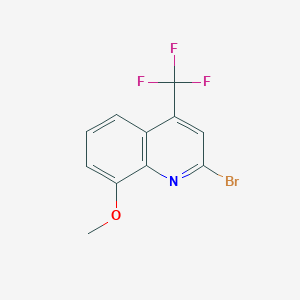
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline
Descripción general
Descripción
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a chemical compound with the following properties:
- Empirical Formula : C₁₁H₇BrF₃N
- Molecular Weight : 290.08 g/mol
- CAS Number : 1070879-58-1
- Structure : It consists of a quinoline ring with bromine, methoxy, and trifluoromethyl substituents.
Molecular Structure Analysis
The molecular structure of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is crucial for understanding its properties and interactions. The quinoline core, along with the bromine, methoxy, and trifluoromethyl groups, determines its behavior in various contexts.
Chemical Reactions Analysis
Understanding the reactivity of this compound is essential. Researchers should investigate its behavior under different conditions, such as acidic or basic environments, and explore potential reactions with other molecules.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Boiling Point : Identify the temperature at which it vaporizes.
- Stability : Assess its stability under different conditions (e.g., light, temperature, humidity).
Safety And Hazards
- Toxicity : 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline may pose health risks. Researchers should handle it with care.
- Corrosivity : It may cause skin or eye irritation.
- Target Organs : Respiratory system exposure should be minimized.
Direcciones Futuras
- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Computational Modeling : Use computational methods to predict its behavior and interactions.
Please note that while I’ve provided a comprehensive overview, specific details may require further research. Researchers should consult relevant literature and experimental data for a deeper understanding of this compound12.
Propiedades
IUPAC Name |
2-bromo-8-methoxy-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-8-4-2-3-6-7(11(13,14)15)5-9(12)16-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIWJCHUGHIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




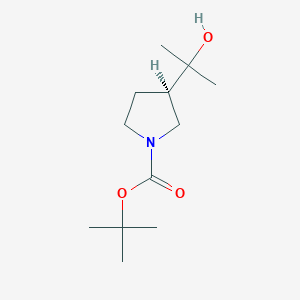
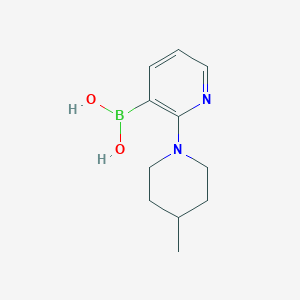
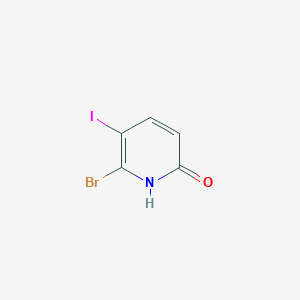

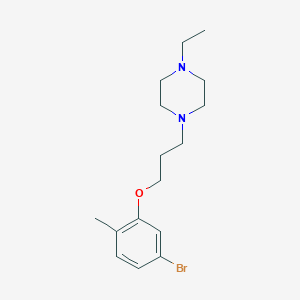
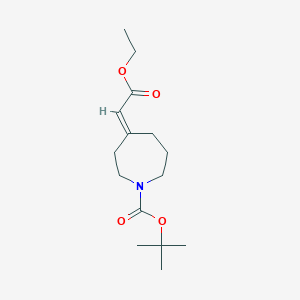
![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)
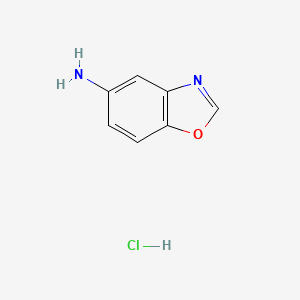
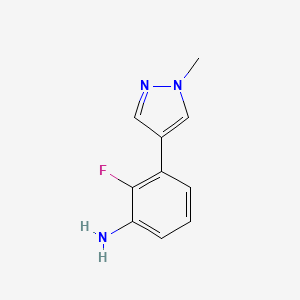
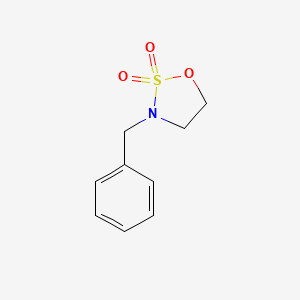
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)